![molecular formula C18H20ClNO4 B4957678 ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate, also known as CPO or Compound 1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPO belongs to the class of chromenone derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and immune response. ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory genes and the reduction of inflammation.
Biochemical and Physiological Effects
ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-viral properties by inhibiting the replication of various viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a range of conditions and has a long shelf life. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate. One area of interest is the development of novel formulations and delivery methods for ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate the precise mechanism of action of ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate and to identify potential targets for drug development.
Métodos De Síntesis
Ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate can be synthesized through a multistep process that involves the reaction of 6-chloro-4-hydroxychromen-3-one with piperidinecarboxylic acid followed by esterification with ethanol. The final product is obtained through the reaction of the resulting ester with formaldehyde in the presence of hydrogen chloride.
Aplicaciones Científicas De Investigación
Ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
ethyl 1-[(6-chloro-4-oxochromen-3-yl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-2-23-18(22)12-4-3-7-20(9-12)10-13-11-24-16-6-5-14(19)8-15(16)17(13)21/h5-6,8,11-12H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSTZZVPFFIKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

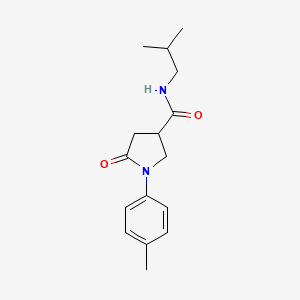
![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)

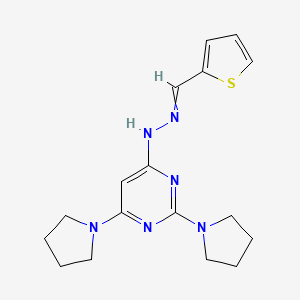
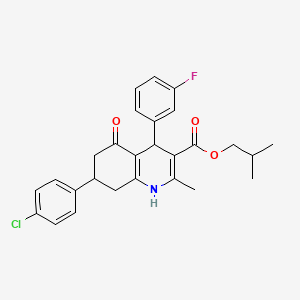
![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)
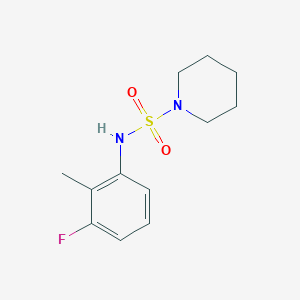
![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)
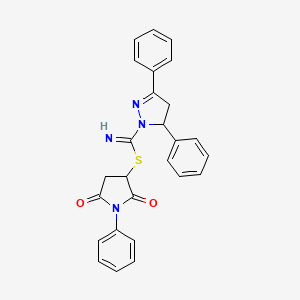
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)
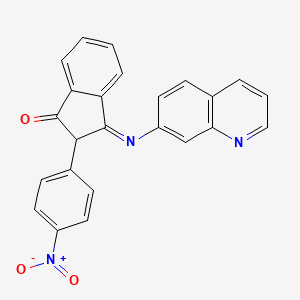

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)